molecular formula C19H32N2 B13750612 3-(4-(1-Piperidinyl)-2-butynyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane CAS No. 49832-53-3

3-(4-(1-Piperidinyl)-2-butynyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane

Cat. No.: B13750612
CAS No.: 49832-53-3
M. Wt: 288.5 g/mol
InChI Key: NHVRKGMIBUOQBH-UHFFFAOYSA-N
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Description

3-(4-(1-Piperidinyl)-2-butynyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by a bicyclic structure with a piperidine and butynyl group, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(1-Piperidinyl)-2-butynyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a piperidine derivative with a butynyl halide under basic conditions to form the intermediate. This intermediate is then subjected to cyclization reactions to form the bicyclic structure. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-(1-Piperidinyl)-2-butynyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the butynyl group to a butyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, and substituted piperidine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(4-(1-Piperidinyl)-2-butynyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(4-(1-Piperidinyl)-2-butynyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(1-Piperidinyl)-2-butynyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane stands out due to its specific combination of a piperidine and butynyl group within a bicyclic framework. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

49832-53-3

Molecular Formula

C19H32N2

Molecular Weight

288.5 g/mol

IUPAC Name

1,8,8-trimethyl-3-(4-piperidin-1-ylbut-2-ynyl)-3-azabicyclo[3.2.1]octane

InChI

InChI=1S/C19H32N2/c1-18(2)17-9-10-19(18,3)16-21(15-17)14-8-7-13-20-11-5-4-6-12-20/h17H,4-6,9-16H2,1-3H3

InChI Key

NHVRKGMIBUOQBH-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(CN(C2)CC#CCN3CCCCC3)C)C

Origin of Product

United States

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